molecular formula C24H26N2O B14951851 [2-(3,4-Dimethylphenyl)-6-methylquinolin-4-yl](piperidin-1-yl)methanone

[2-(3,4-Dimethylphenyl)-6-methylquinolin-4-yl](piperidin-1-yl)methanone

Cat. No.: B14951851
M. Wt: 358.5 g/mol
InChI Key: HAYFMTIMMSRJPX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-6-methyl-4-(piperidine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-6-methyl-4-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and an appropriate catalyst such as aluminum chloride.

    Attachment of the Piperidine-1-Carbonyl Group: The final step involves the acylation of the quinoline derivative with piperidine-1-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-6-methyl-4-(piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-6-methyl-4-(piperidine-1-carbonyl)quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.

    Material Science: It can be used in the development of organic semiconductors and fluorescent dyes.

    Pharmacology: Research on its pharmacokinetics and pharmacodynamics is ongoing to understand its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-6-methyl-4-(piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)quinoline
  • 6-Methyl-4-(piperidine-1-carbonyl)quinoline
  • 3,4-Dimethylphenyl-quinoline derivatives

Uniqueness

2-(3,4-Dimethylphenyl)-6-methyl-4-(piperidine-1-carbonyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-6-methylquinolin-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C24H26N2O/c1-16-7-10-22-20(13-16)21(24(27)26-11-5-4-6-12-26)15-23(25-22)19-9-8-17(2)18(3)14-19/h7-10,13-15H,4-6,11-12H2,1-3H3

InChI Key

HAYFMTIMMSRJPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCCCC3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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